1-(2-Fluoropyridin-3-yl)ethanol
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Overview
Description
1-(2-Fluoropyridin-3-yl)ethanol is a fluorinated organic compound with the molecular formula C7H8FNO. It is a derivative of pyridine, where a fluorine atom is substituted at the second position and an ethanol group at the third position.
Preparation Methods
The synthesis of 1-(2-Fluoropyridin-3-yl)ethanol typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-3-nitropyridine with a fluorinating agent such as copper fluoride in the presence of an organic solvent . The reaction is carried out under inert gas protection at temperatures ranging from 0 to 60°C for several hours. This method is advantageous due to its simplicity and relatively high yield.
Industrial production methods often involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and higher throughput. These methods may also employ alternative fluorinating agents and optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
1-(2-Fluoropyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alkane using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Fluoropyridin-3-yl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Fluoropyridin-3-yl)ethanol is primarily related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to molecular targets, such as enzymes and receptors. This can modulate various biochemical pathways and physiological responses .
Comparison with Similar Compounds
1-(2-Fluoropyridin-3-yl)ethanol can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoropyridine: Lacks the ethanol group, making it less hydrophilic and potentially less reactive in certain biochemical contexts.
3-Fluoropyridine: The fluorine atom is positioned differently, which can alter its chemical reactivity and biological activity.
2,6-Difluoropyridine: Contains two fluorine atoms, which can significantly enhance its electron-withdrawing properties and affect its overall reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged in various applications .
Properties
IUPAC Name |
1-(2-fluoropyridin-3-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYIDKNNTBXRHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79574-61-1 |
Source
|
Record name | 2-FLUORO-A-METHYL-3-PYRIDINEMETHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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